HepG2 Antiproliferative Potency: 2.6-Fold Superiority over Sorafenib
In a direct head-to-head comparison, compound 27 (921499-35-6) exhibited an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, which represents a 2.6-fold improvement in potency over sorafenib (IC50 = 1.62 ± 0.27 μM) tested under identical assay conditions [1]. The CCK-8 cell viability assay employed a 48 h incubation period; the concentration–response relationship demonstrated that the inhibitory effect plateaued above 5.0 μM, confirming a steep dose–response profile [1].
| Evidence Dimension | Antiproliferative IC50 against HepG2 HCC cells |
|---|---|
| Target Compound Data | IC50 = 0.62 ± 0.34 μM |
| Comparator Or Baseline | Sorafenib: IC50 = 1.62 ± 0.27 μM |
| Quantified Difference | 2.6-fold lower IC50 (greater potency) |
| Conditions | CCK-8 cell viability assay, HepG2 hepatocellular carcinoma cell line, 48 h incubation |
Why This Matters
For procurement decisions in anti-HCC drug discovery, this 2.6-fold potency advantage over the clinical first-line agent sorafenib directly translates to a lower effective concentration requirement, potentially reducing off-target liabilities at therapeutic doses.
- [1] Tian Y, An N, Li W, Tang S, Li J, Wang H, Su R, Cai D. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. doi:10.3390/molecules29112653. View Source
